2,5-Methano-1,6-naphthyridine

Description

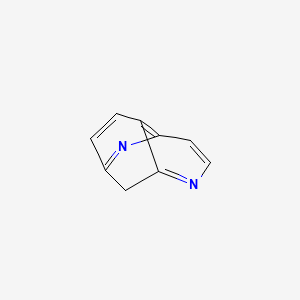

Structure

2D Structure

3D Structure

Properties

CAS No. |

251363-43-6 |

|---|---|

Molecular Formula |

C9H6N2 |

Molecular Weight |

142.16 g/mol |

IUPAC Name |

2,6-diazatricyclo[5.3.1.03,8]undeca-1,3(8),4,6,9-pentaene |

InChI |

InChI=1S/C9H6N2/c1-2-7-8-3-4-10-9(7)5-6(1)11-8/h1-4H,5H2 |

InChI Key |

DUSHRNPNPXFPAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=NC3=C(C1=NC=C3)C=C2 |

Origin of Product |

United States |

Sophisticated Structural Analysis and Spectroscopic Elucidation of 2,5 Methano 1,6 Naphthyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and its application to the 2,5-Methano-1,6-naphthyridine framework is no exception. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon resonances.

Two-dimensional NMR experiments are instrumental in mapping the intricate network of covalent bonds within the this compound skeleton.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). sdsu.edu For the this compound system, COSY spectra would reveal correlations between adjacent protons in the pyridine (B92270) rings and within the methano bridge, allowing for the tracing of proton-proton connectivity pathways. sdsu.eduajrconline.org

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This provides a direct link between the ¹H and ¹³C spectra, enabling the assignment of carbon resonances for all protonated carbons in the molecule. ajrconline.org

A representative table of expected ¹H and ¹³C NMR chemical shifts for the parent this compound is provided below, based on data for related naphthyridine structures. nih.govchemicalbook.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | ~9.10 | C-2: ~152.0 |

| H-3 | ~7.52 | C-3: ~121.0 |

| H-4 | ~8.28 | C-4: ~136.0 |

| H-5 (bridge) | ~4.50 | C-5: ~40.0 |

| H-7 | ~8.76 | C-7: ~149.0 |

| H-8 | ~7.93 | C-8: ~120.0 |

| C-4a | - | C-4a: ~138.0 |

| C-8a | - | C-8a: ~155.0 |

Note: The chemical shifts are approximate and can vary depending on the solvent and the presence of substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that reveal through-space correlations between protons that are in close proximity, irrespective of the number of bonds separating them. libretexts.orgacdlabs.com This is particularly vital for establishing the stereochemistry of the rigid, bicyclic this compound system. For instance, NOESY/ROESY correlations would be expected between the protons of the methano bridge and the protons on the "top" face of the naphthyridine rings, confirming the endo or exo configuration of the bridge. These experiments are essential for differentiating between stereoisomers where through-bond correlations (COSY, HMBC) would be identical. libretexts.org

While solution-state NMR provides information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics of this compound in its crystalline form. This technique is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. americanpharmaceuticalreview.com ssNMR can detect subtle differences in the local environment of atoms in different polymorphs, which may not be apparent in solution.

X-ray Crystallography for Absolute Structure and Conformation Determination

Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule. wikipedia.orglibretexts.org For this compound, an X-ray crystal structure would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the rigid, bridged conformation of the molecule. libretexts.org This technique is unparalleled in its ability to provide an unambiguous determination of the stereochemistry and packing of the molecules in the crystal lattice. wikipedia.org The resulting electron density map reveals the precise location of each atom, solidifying the structural assignment made by other spectroscopic methods. wikipedia.org

A hypothetical table of crystallographic data for this compound is presented below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.8 |

| b (Å) | 9.5 |

| c (Å) | 11.2 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 829.44 |

| Z | 4 |

Note: This data is hypothetical and serves as an example of the information obtained from an X-ray crystallography experiment.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of this compound. nih.govclockss.org By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the determination of the exact molecular formula. rsc.org This is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₈N₂), the expected exact mass would be calculated and compared to the experimentally determined value, providing strong evidence for the compound's identity. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and serves as a unique "molecular fingerprint". ucl.ac.ukmt.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. elsevier.com Key expected absorptions include C-H stretching vibrations of the aromatic rings and the aliphatic bridge, as well as C=N and C=C stretching vibrations characteristic of the naphthyridine core. clockss.org

A table of characteristic IR absorption frequencies for the this compound scaffold is outlined below.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (bridge) | Stretching | 3000-2850 |

| C=N (pyridine) | Stretching | 1650-1550 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-N | Stretching | 1350-1250 |

| Aromatic C-H | Bending (out-of-plane) | 900-675 |

Note: These are general ranges and the exact frequencies will be specific to the molecule.

Theoretical and Computational Chemistry Studies on 2,5 Methano 1,6 Naphthyridine

Quantum Chemical Calculations

Quantum chemical calculations, often performed using Density Functional Theory (DFT), are fundamental to understanding the electronic structure of molecules. These calculations solve approximations of the Schrödinger equation to determine the energy and properties of a molecule. For a novel structure like 2,5-Methano-1,6-naphthyridine, these studies would offer foundational insights into its intrinsic chemical nature.

A crucial first step in any computational study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum potential energy. For this compound, with its rigid, bridged structure, this would confirm the bond lengths, bond angles, and dihedral angles of its lowest-energy state.

Further analysis of the conformational landscape would explore other possible stable or metastable shapes (conformers) the molecule could adopt and the energy barriers between them. While the methano-bridge imparts significant rigidity, calculations could reveal subtle flexibilities or puckering in the ring system.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A molecule's nucleophilicity is associated with the energy and location of its HOMO. A higher HOMO energy indicates a greater willingness to donate electrons.

LUMO: This orbital serves as the primary electron acceptor. The electrophilicity of a molecule is linked to the energy and location of its LUMO. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying which atoms are most involved in electron donation and acceptance, thereby predicting the most likely sites for reaction. researchgate.net

Note: Since specific computational data for this compound is unavailable, a representative data table cannot be generated. The table below illustrates the kind of data that FMO analysis would provide.

Table 1: Illustrative Frontier Molecular Orbital Data| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | Calculated Value (eV) | Electron-donating capability |

| LUMO Energy | Calculated Value (eV) | Electron-accepting capability |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. nih.govmdpi.com It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. rsc.org The color scheme typically follows:

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are favorable for interacting with positive charges. nih.gov

Blue: Regions of positive electrostatic potential, indicating electron-poor areas (typically around hydrogen atoms or other electropositive centers). These sites are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would clearly show the electron-rich areas around the nitrogen atoms, predicting them as likely sites for protonation or coordination to metal ions. The electron-poor regions would highlight sites susceptible to attack by nucleophiles. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors provide a numerical basis for its stability and reactivity.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard."

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. "Soft" molecules are generally more reactive.

Electronegativity (χ): Describes the ability of the molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts additional electronic charge from the environment.

These calculated values would allow for a quantitative comparison of the reactivity of this compound with other known compounds.

Note: The following is an illustrative data table for global quantum chemical descriptors.

Table 2: Illustrative Global Quantum Chemical Descriptors| Descriptor | Formula | Calculated Value |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Value (eV) |

| Chemical Softness (S) | 1 / η | Value (eV-1) |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Value (eV) |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful method for investigating the step-by-step pathway of a chemical reaction. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction coordinate diagram can be constructed. This analysis would allow researchers to:

Determine the activation energy, which controls the reaction rate.

Identify the most stable intermediates.

Visualize the geometry of the transition states.

Predict the stereochemical or regiochemical outcome of a reaction.

For instance, if this compound were to undergo an electrophilic substitution reaction, computational modeling could determine which position on the rings is most likely to react and the energy profile for that specific pathway.

Molecular Dynamics Simulations for Conformational Flexibility and Stability

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in a given environment (e.g., in a solvent like water) and at a certain temperature.

For this compound, an MD simulation could provide insights into:

The vibrational modes and flexibility of its bridged ring system.

Its stability at different temperatures.

The organization of solvent molecules around it.

The dynamics of its interactions with other molecules, such as a biological receptor.

These simulations bridge the gap between static molecular structures and the dynamic behavior of molecules in realistic conditions. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Features

A comprehensive search of the scientific literature reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) studies focused exclusively on the this compound scaffold. QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. nih.gov

While direct QSAR analyses for this compound are not available, the broader class of naphthyridine derivatives has been the subject of such computational studies to elucidate the structural requirements for various biological activities. For instance, 2D-QSAR models have been developed for other naphthyridine derivatives to predict their inhibitory activity against targets like HIV-1 integrase. researchgate.net These studies typically involve calculating a range of molecular descriptors that quantify different physicochemical properties of the molecules and then using statistical methods, such as multiple linear regression (MLR), to build a predictive model. researchgate.netnih.gov

The goal of these QSAR studies on related naphthyridine compounds is often to understand the influence of different substituents and structural features on their biological effects. nih.govnih.gov For example, research on other heterocyclic compounds has shown that descriptors related to polarizability, electronegativity, and the presence of specific functional groups can be crucial for their activity. researchgate.net

A hypothetical QSAR study on a series of this compound derivatives would likely involve the generation of a dataset of analogues with varying substituents. For each analogue, a specific biological activity, such as receptor binding affinity or enzyme inhibition (expressed, for example, as IC50 values), would be experimentally determined. Subsequently, a variety of molecular descriptors would be calculated for each molecule.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Description |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describe the electron distribution in the molecule. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relate to the size and shape of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the lipophilicity of the compound. |

| Topological | Connectivity indices, Wiener index | Describe the atomic arrangement and branching of the molecule. |

Once the descriptors are calculated, a statistical model would be generated to correlate a selection of these descriptors with the observed biological activity. The robustness and predictive power of such a model are typically evaluated using statistical parameters like the correlation coefficient (R²), cross-validated R² (q²), and the standard error of prediction.

Table 2: Statistical Parameters for Evaluating a QSAR Model

| Parameter | Description | Acceptable Value |

| R² (Correlation Coefficient) | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. | > 0.6 |

| q² (Cross-validated R²) | A measure of the internal predictive ability of the model, obtained through methods like leave-one-out cross-validation. | > 0.5 |

| F-statistic | A statistical test of the overall significance of the regression model. | High value |

| Standard Error of Prediction | Measures the average deviation of the predicted values from the experimental values. | Low value |

The insights gained from such a QSAR model for this compound derivatives would be invaluable for the rational design of new compounds with potentially enhanced potency and selectivity. However, it is important to reiterate that, to date, no such specific studies have been published. The application of QSAR to this particular chemical series remains a future prospect for medicinal chemistry research.

Chemical Reactivity and Mechanistic Investigations of 2,5 Methano 1,6 Naphthyridine

Electrophilic and Nucleophilic Substitution Reactions on the Naphthyridine Ring System

The reactivity of the 2,5-methano-1,6-naphthyridine ring system towards substitution reactions is a critical aspect of its chemistry, influencing its potential for derivatization.

Electrophilic Substitution:

Generally, naphthyridine systems are less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atoms. However, reactions can be facilitated by the presence of activating groups. For instance, in the synthesis of related 2,6-naphthyridine (B1209661) derivatives, an unexpected electrophilic substitution at the C-4 position was observed during the diazotization of an amino-bromo-substituted precursor. derpharmachemica.com It is believed that bromine, liberated from the reaction of nitrous acid and hydrobromic acid, acted as the electrophile. derpharmachemica.com This suggests that under specific conditions, the this compound core could undergo electrophilic attack, likely at positions with relatively higher electron density.

Nucleophilic Substitution:

Nucleophilic substitution is a more common reaction pathway for naphthyridines, particularly when a good leaving group is present on the ring. The chlorine atoms in 1,3-dichloro-2,6-naphthyridine, a related scaffold, are susceptible to nucleophilic displacement. Common nucleophiles such as sodium hydroxide (B78521) or potassium tert-butoxide can be employed for these transformations. Similarly, the chlorine atom in 2-chloro-1,6-naphthyridine (B1590049) can be substituted by various nucleophiles. This reactivity is also observed in fused 1,5-naphthyridine (B1222797) systems, where halogen atoms can be replaced by nucleophiles, a key step in the synthesis of biologically active compounds. nih.govmdpi.com For the this compound scaffold, it can be inferred that the introduction of a leaving group, such as a halogen, would render the corresponding position susceptible to nucleophilic attack, enabling the introduction of a wide range of functional groups.

Functional Group Transformations and Modifications at Peripheral Positions

The ability to modify functional groups at the periphery of the this compound core is essential for creating a diverse library of compounds.

The introduction and transformation of functional groups are key strategies in the synthesis of complex naphthyridine-containing molecules. For instance, in the synthesis of 1,6-naphthyridin-2(1H)-ones, a common starting material is 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile. mdpi.comresearchgate.net Treatment of this precursor with malononitrile (B47326) in the presence of a base leads to a tautomeric system that, upon reaction with hydrogen halides, yields 7-amino-5-halo substituted 1,6-naphthyridin-2(1H)-ones. mdpi.com This demonstrates the conversion of a methoxy (B1213986) and a cyano group into an amino and a halo group, respectively, at the peripheral positions of the naphthyridine ring.

Furthermore, the dimethoxymethyl group, which can be introduced at the 2-position of the 1,6-naphthyridine (B1220473) core, serves as a protected aldehyde. This acetal (B89532) can be hydrolyzed under acidic conditions to reveal the aldehyde functionality, which can then undergo a variety of subsequent reactions, such as oxidation, reduction, or condensation. This highlights the utility of protecting group strategies in the functionalization of the this compound scaffold.

Cycloaddition Reactions Involving the Naphthyridine Moiety

Cycloaddition reactions offer a powerful tool for constructing complex polycyclic systems incorporating the naphthyridine framework. The reactivity of the C=C double bond in dihydropyridine (B1217469) precursors makes them suitable for such transformations. beilstein-journals.org

One notable example is the intramolecular Diels-Alder reaction of aryl oxazoles, which has been utilized to synthesize benzo[h]-1,6-naphthyridine systems. ucla.edu This approach was developed as a synthetic route towards the antileukemic alkaloid 2-bromoleptoclinidinone. ucla.edu Another relevant cycloaddition is the three-component reaction of isoquinolines, dialkyl acetylenedicarboxylates, and 5,6-unsubstituted 1,4-dihydropyridines, which affords functionalized isoquinolino[1,2-f] beilstein-journals.orgucla.edunaphthyridines in good yields. nih.gov

Oxidation and Reduction Pathways of the Naphthyridine Core and its Bridge

The redox chemistry of the this compound core and its bridged structure is crucial for understanding its stability and for developing synthetic transformations.

Oxidation:

The naphthyridine ring can be oxidized under specific conditions. For instance, 1,3-dihydrazino-2,6-naphthyridine can be oxidized with cupric sulfate (B86663) in acetic acid to yield the unsubstituted 2,6-naphthyridine. derpharmachemica.com The oxidation likely proceeds through a diimide intermediate that decomposes to the final product. derpharmachemica.com In the context of related dihydropyridine derivatives, an indirect electrochemical process has been developed for the oxidation of 1,4-dihydropyridine (B1200194) derivatives to their corresponding pyridine (B92270) analogues. google.com This method is applicable to a wide range of dihydropyridine derivatives, including those related to the 1,6-naphthyridine scaffold. google.com

Reduction:

The reduction of the naphthyridine ring is also a feasible transformation. Catalytic reduction of halogenated naphthyridines is often avoided as it can lead to partial reduction of the ring system. derpharmachemica.com However, specific reducing agents can be employed for targeted reductions. For example, in the synthesis of 1,3-dichloro-2,6-naphthyridine, reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) are mentioned as common reagents for reduction reactions. These reagents can potentially reduce susceptible functional groups or parts of the heterocyclic ring, depending on the reaction conditions and the specific substrate.

Bond Activation and Cross-Coupling Reactions for Diversification

Modern cross-coupling methodologies provide powerful tools for the diversification of the this compound scaffold by forming new carbon-carbon and carbon-heteroatom bonds.

Bond Activation:

The activation of C-F bonds in fluoro-substituted aromatic compounds for cross-coupling reactions is a significant area of research. Nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids has been demonstrated to proceed through the activation of the aromatic C-F bond. beilstein-journals.org This suggests that a fluoro-substituted this compound could potentially undergo similar C-F bond activation, allowing for the introduction of various aryl groups.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are widely used for the synthesis of substituted naphthyridines. mdpi.com For instance, the Suzuki-Miyaura coupling of 8-bromo-2-methoxynaphthyridine with 2-chlorophenylboronic acids has been employed in the synthesis of 6H-indolo[3,2,1-de] ucla.edunaphthyridin-6-ones. mdpi.com The Chan-Lam coupling reaction is another valuable method for forming C-N bonds, as demonstrated in the arylation of the N-1 position of a lactam-containing 1,4-ethano-1,5-naphthyridine derivative using arylboronic acids and a copper catalyst. researchgate.net These cross-coupling strategies offer versatile pathways for the late-stage functionalization and diversification of the this compound core.

Investigation of Tautomerism and Isomerization Processes

Tautomerism and isomerization are fundamental processes that can significantly influence the chemical and physical properties of heterocyclic compounds like this compound.

Tautomerism:

Tautomerism, the interconversion of constitutional isomers, is a well-known phenomenon in heterocyclic chemistry. nih.gov Amine-imine tautomerism has been studied in a substituted 1,4-dihydro-1,6-naphthyridine (B594934) derivative using computational methods. researchgate.netcolab.ws These studies revealed that the amine tautomer is the dominant species in the gas phase. researchgate.netcolab.ws The interconversion between tautomers can be influenced by the solvent, temperature, and pH. nih.govmdpi.com In the context of this compound, the presence of amino or hydroxyl substituents on the naphthyridine ring could lead to similar tautomeric equilibria, which would impact its reactivity and spectroscopic properties.

Isomerization:

Isomerization processes can also occur in naphthyridine systems. For example, photoinduced isomerization has been observed for vinyl-1,8-naphthyridine derivatives under UV irradiation. researchgate.net Additionally, a novel process has been developed for the racemization of an enantiomerically pure 1,4-dihydro-1,6-naphthyridine derivative. google.com This process involves oxidation to the corresponding pyridine, followed by reduction to regenerate the racemic dihydropyridine. google.com This demonstrates that the stereochemistry of substituted this compound derivatives could potentially be manipulated through controlled isomerization processes.

Derivatization Strategies and Analogue Synthesis for Structural Diversification

N-Functionalization (e.g., N-Alkylation, N-Acylation)

The nitrogen atoms within the 1,6-naphthyridine (B1220473) core are key handles for structural diversification. Their nucleophilic character allows for a range of functionalization reactions, most notably N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms can significantly impact the scaffold's solubility, lipophilicity, and steric profile, which in turn influences its interaction with biological targets. N-alkylation of naphthyridine systems is a frequently employed strategy. For instance, in related fused 1,5-naphthyridine (B1222797) systems, N-alkylation is often achieved through standard SN2 reactions using alkyl halides or via reductive amination. mdpi.com The quaternization of one or both nitrogen atoms can also be achieved, leading to charged derivatives with distinct properties. In the context of the 2,5-methano-1,6-naphthyridine scaffold, selective N-alkylation would likely be influenced by the steric hindrance imposed by the methano bridge.

N-Acylation: N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and can alter the electronic properties of the naphthyridine ring system. This modification is typically achieved by reacting the parent naphthyridine with acyl chlorides or anhydrides under basic conditions. The resulting N-acyl derivatives can serve as intermediates for further transformations or as final products with desired biological activities.

The reactivity of the two nitrogen atoms in this compound towards functionalization may differ due to their distinct electronic and steric environments, potentially allowing for regioselective modifications under carefully controlled conditions.

Regioselective Functionalization of the Naphthyridine Core and the Methano Bridge

Achieving regioselective functionalization is crucial for establishing clear structure-activity relationships (SAR). This involves the controlled introduction of substituents at specific positions on the naphthyridine rings and the methano bridge.

Naphthyridine Core: The electronic nature of the pyridine (B92270) rings in the naphthyridine system dictates its reactivity towards electrophilic and nucleophilic substitution. Generally, electrophilic substitution on naphthyridines is challenging due to the electron-deficient nature of the rings. However, activation of the ring system, for example through N-oxide formation, can facilitate electrophilic attack. mdpi.com Conversely, nucleophilic aromatic substitution (SNAr) is a more common strategy, particularly when a good leaving group (e.g., a halogen) is present on the ring. For example, chloro-substituted naphthyridines can be functionalized with a variety of nucleophiles such as amines, alcohols, and thiols. acs.org

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, have become powerful tools for the regioselective functionalization of naphthyridine cores. mdpi.comacs.org These methods allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at specific positions, provided a suitable handle like a halogen or triflate is installed. A regioselective Suzuki coupling protocol has been developed to selectively functionalize the 2-position of a 1,5-naphthyridine ring, which then allows for subsequent functionalization at the 8-position. acs.org

Methano Bridge: The functionalization of the C-11 methano bridge introduces substituents into the three-dimensional space defined by the bicyclic system. Direct functionalization of the saturated bridge can be challenging. However, strategies involving the synthesis of the scaffold from already functionalized precursors could be employed. Radical-directed functionalization of alkene derivatives offers a potential pathway to introduce functionality on the bridge if suitable precursors are designed. rsc.org

Side-Chain Modifications and Elaborations on Substituted Naphthyridines

Once initial substituents are introduced onto the this compound scaffold, these side-chains can be further modified to fine-tune the properties of the molecule. This "growth vector" approach is a key strategy in fragment-based drug discovery. rsc.org

Common side-chain modifications include:

Functional group interconversion: For example, the reduction of a nitro group to an amine, the hydrolysis of an ester to a carboxylic acid, or the oxidation of an alcohol to an aldehyde or carboxylic acid.

Chain extension: Alkyl chains can be extended or branched to explore different binding pockets.

Introduction of new functional groups: Amide or sulfonamide linkages can be formed from amine or carboxylic acid handles to introduce new recognition motifs.

For instance, in the development of polysubstituted tetrahydro-1,6-naphthyridines, Csp3- and N-substituted propargylamines were successfully used to create C5- and N-functionalized derivatives. acs.org This highlights how the elaboration of side-chains can introduce further diversity into the scaffold.

Synthesis of Bridged and Fused Analogues

To explore a wider chemical space and introduce further conformational constraints or new interaction points, the this compound scaffold can be used as a building block for more complex bridged and fused systems.

Bridged Analogues: The synthesis of bridged analogues can involve the formation of an additional bridge across the existing scaffold. For example, bridged 5,6,7,8-tetrahydro-1,6-naphthyridines have been synthesized as analogues of other biologically active molecules. nih.gov The synthesis of a 2,5-methano-3-benzazocine ring system, another bridged structure, has also been reported, showcasing synthetic strategies that could be adapted. researchgate.net

Fused Analogues: The fusion of additional rings to the naphthyridine core can lead to novel polycyclic systems with distinct shapes and electronic properties. Benzo-fused naphthyridines, such as benzo[b] rsc.orgnih.govnaphthyridines, are a well-studied class of compounds. nih.gov The synthesis of these fused systems often relies on cyclization reactions, such as the Friedländer condensation or Skraup synthesis, starting from appropriately substituted pyridines or quinolines. mdpi.comnih.gov For example, benzo[h]-1,6-naphthyridines have been synthesized via intramolecular Diels-Alder reactions of aryl oxazoles. ucla.edu The synthesis of dibenzo[c,h] rsc.orgnih.govnaphthyridines has also been achieved through novel synthetic routes. nih.gov

The following table summarizes some examples of fused naphthyridine systems and their synthetic approaches.

| Fused System | Synthetic Approach | Reference(s) |

| Benzo[b] rsc.orgnih.govnaphthyridines | Ring-closing methods, similar to quinoline (B57606) synthesis. | nih.gov |

| Dibenzo[c,h] rsc.orgnih.govnaphthyridines | Novel multi-step synthesis from isoquinolinone precursors. | nih.gov |

| Benzo[h]-1,6-naphthyridines | Intramolecular Diels-Alder cycloaddition of aryl oxazoles. | ucla.edu |

| 3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridines | Cyclization of carboxylic acid precursors with phosphorus oxychloride. | nih.gov |

Development of Compound Libraries Based on the this compound Scaffold

The systematic application of the derivatization strategies described above allows for the creation of compound libraries based on the this compound scaffold. These libraries are essential for high-throughput screening campaigns to identify lead compounds for drug discovery or materials with specific properties.

The development of such a library would involve a combinatorial approach, where a set of diverse building blocks is reacted with the core scaffold or its key intermediates. For example, a library of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives has been synthesized and screened for antituberculosis activity. Similarly, a 24-membered library was constructed by reacting the N1 nitrogen of a tetrahydro-1,5-naphthyridine scaffold with a range of electrophilic reagents. mdpi.com

A potential strategy for building a library around the this compound core could involve:

Synthesis of a key intermediate, for example, a di-halogenated derivative of the scaffold.

Parallel synthesis using cross-coupling reactions to introduce a diverse set of substituents at the halogenated positions.

Further diversification through N-functionalization or side-chain modifications of the coupled products.

The design and synthesis of such libraries, coupled with efficient screening methods, are crucial for unlocking the full potential of the this compound scaffold in various scientific disciplines.

Advanced Analytical Techniques for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. In the synthesis of naphthyridine derivatives, it is extensively used to determine the purity of isolated intermediates and final products with high accuracy. nih.gov By separating components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase, HPLC can quantify the target compound relative to any impurities.

The progress of a reaction can be effectively monitored by taking aliquots from the reaction mixture at various time points and analyzing them by HPLC. This allows chemists to determine the consumption of starting materials and the formation of the desired product, helping to optimize reaction times and conditions. For instance, in the synthesis of (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide, the assay yield was determined to be 79% by HPLC analysis of the reaction solution. acs.org Similarly, the purity of related tetrahydro-1,6-naphthyridine intermediates has been confirmed by HPLC, achieving values of 94.0 wt% and 96.2 wt%. acs.org

The choice of stationary phase (column) and mobile phase is critical for achieving good separation. For naphthyridine compounds, reverse-phase columns, such as C18, are commonly utilized. nih.govresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Detection is often performed using a UV detector, as the aromatic nature of the naphthyridine ring system provides strong chromophores. nih.gov In specific cases, chiral HPLC can be employed to resolve enantiomers of racemic mixtures, as was done for a precursor to a dibenzo[c,h] acs.orgresearchgate.netnaphthyridine-based compound. acs.org

Table 1: Examples of HPLC Methods for Naphthyridine Derivative Analysis

| Compound Analyzed | HPLC Column | Mobile Phase | Detection | Purity/Result | Reference |

|---|---|---|---|---|---|

| Dibenzo[c,h] nih.govacs.orgnaphthyridine-dione derivative | C-18 reverse phase | Methanol/Water | UV (254 nm) | 97.40% | nih.gov |

| (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carbox-amide | Not Specified | Not Specified | Not Specified | High purity for pharmaceutical use | google.com |

| 1-alkyl-7-phenyl-1,5-dihydro-5-oxo-1,6-naphthyridine | Zorbax SCX-300 | Acetonitrile-0.04 M ammonium phosphate, monobasic | Fluorometric | Detection at 100 pg level | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Progression

Thin-Layer Chromatography (TLC) is a rapid, qualitative, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction. It involves spotting the reaction mixture on a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent system (eluent).

In the synthesis of naphthyridine frameworks, TLC is invaluable for quickly assessing the status of a reaction by comparing the spot of the reaction mixture with those of the starting materials and the expected product. acs.orgnih.gov The completion of a reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. For example, the synthesis of 1,8-naphthyridines via the Friedländer reaction was monitored by TLC using a 10% methanol/dichloromethane mixture as the eluent on silica gel plates. acs.org Similarly, the synthesis of various 1,3,4-Oxadiazino[6,5-b]indoles containing a 1,8-naphthyridine (B1210474) moiety was monitored using TLC to determine reaction completion before workup. impactfactor.org

Compounds are visualized on the TLC plate, often using a UV lamp, as the conjugated aromatic systems of naphthyridines are typically UV-active. acs.orgrsc.org This allows for easy identification of the different components of the reaction mixture based on their retention factor (Rf) values.

Table 2: TLC Applications in Naphthyridine Synthesis

| Reaction/Process | Stationary Phase | Mobile Phase (Eluent) | Visualization | Purpose | Reference |

|---|---|---|---|---|---|

| Synthesis of 2-Methyl-1,8-naphthyridine | Merck TLC silica gel 60 F254 | 10% Methanol/Dichloromethane | UV light (254 and 354 nm) | Monitoring reaction completion | acs.org |

| Synthesis of Dibenzo[c,h] acs.orgresearchgate.netnaphthyridines | Baker-flex silica gel IB2-F | Not specified | Short wavelength UV light | Visualizing compounds | nih.gov |

| Synthesis of Aromatic Oligoamide Foldamers | Merck silica gel 60-F254 | Not specified | UV light | Monitoring reactions | rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly suited for the analysis of volatile and thermally stable compounds. While the 2,5-Methano-1,6-naphthyridine core itself may have limited volatility, GC-MS is highly effective for identifying volatile derivatives, impurities, or byproducts generated during its synthesis.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated as it passes through a long capillary column. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI), fragmented, and detected based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that can be used to identify the compound, often by comparison with a spectral library like the NIST database. jppres.comijrap.net

Research has shown the utility of GC-MS in identifying naphthyridine derivatives in complex mixtures. For example, a GC-MS analysis of a methanolic plant extract identified 1-ethyl-2,2,4a,7,7-pentamethyl-1,2,3,4,4a,5,6,7-octahydro(1,8)naphthyridine among other bioactive compounds. ijpsonline.com In another study, 2-Amine-5-methyl-1,8-naphthyridin was identified as a minor volatile component from Oldham gypsophila. cabidigitallibrary.org This demonstrates the technique's sensitivity and its capability to detect and identify even trace amounts of volatile naphthyridine-related structures. Cold Electron Ionization (Cold EI) is an advanced GC-MS technique that can enhance the molecular ion peak, which is often weak or absent in standard EI, thereby increasing confidence in compound identification. spectroscopyonline.com

Table 3: GC-MS Parameters for Analysis of Naphthyridine Derivatives

| Compound/Matrix | GC Column | Carrier Gas | Ionization Source Temp. | Key Findings | Reference |

|---|---|---|---|---|---|

| Methanolic extract of Lindernia crustacea | Not specified | Helium (1.2 ml/min) | 200°C | Identified 1-ethyl-2,2,4a,7,7-pentamethyl-1,2,3,4,4a,5,6,7-octahydro(1,8)naphthyridine | researchgate.netijpsonline.com |

| Volatile oil from Oldham gypsophila | Not specified | Not specified | 230°C (EI source) | Identified 2-Amine-5-methyl-1,8-naphthyridin | cabidigitallibrary.org |

| Herbomineral drug "Kandhaga Rasayanam" | Not specified | Helium (1.2 ml/min) | 200°C (EI source) | Identified various bioactive compounds including naphthalene (B1677914) derivatives | ijrap.net |

Future Research Directions in 2,5 Methano 1,6 Naphthyridine Chemistry

Exploration of Novel and More Efficient Synthetic Methodologies

The synthesis of the 2,5-Methano-1,6-naphthyridine framework is not yet well-established in the chemical literature. Drawing inspiration from the synthesis of other bridged and unbridged naphthyridine systems, several avenues for future exploration can be envisioned. Current methods for constructing naphthyridine cores, such as the Friedländer, Skraup, and Pfitzinger reactions, or more modern approaches involving transition-metal-catalyzed cross-couplings and multicomponent reactions, could be adapted for this specific target. mdpi.commdpi.com

A significant challenge lies in the stereocontrolled installation of the methano bridge. Future synthetic strategies could focus on:

Intramolecular Cycloaddition Reactions: Designing precursors that can undergo intramolecular [4+2] or other cycloaddition reactions to form the bicyclic system and the methano bridge in a single, efficient step.

Photochemical and Radical Approaches: Investigating photochemical methods or radical cyclizations to forge the strained ring system of the 2,5-methano bridge, which may not be accessible through traditional thermal reactions.

The following table outlines potential starting materials and reaction types that could be explored for the synthesis of the this compound core, based on established naphthyridine syntheses.

| Starting Material Type | Potential Reaction Type | Key Transformations & Potential Advantages |

| Substituted Pyridines | Intramolecular Cyclization | Functionalized pyridine (B92270) precursors could be designed to undergo intramolecular ring closure to form the second ring and the methano bridge. This approach offers high modularity. |

| Acyclic Precursors | Multi-component Reactions | The convergent assembly of three or more simple starting materials could provide rapid access to complex derivatives, though achieving the specific this compound core would be a significant challenge. |

| Other Naphthyridine Isomers | Isomerization/Rearrangement | The potential for rearranging a more readily accessible naphthyridine isomer to the desired this compound scaffold through photochemical or thermal means could be an innovative, albeit challenging, route. |

In-depth Mechanistic Studies of Key Transformations

A thorough understanding of the reaction mechanisms governing the formation of the this compound skeleton is crucial for optimizing existing synthetic routes and designing new ones. Future research should prioritize detailed mechanistic investigations of the key bond-forming steps. This could involve a combination of experimental and computational approaches.

Key areas for mechanistic investigation include:

The Methano Bridge Formation: Understanding the transition state and intermediates involved in the formation of the C2-C5 bridge is paramount. This could be studied through kinetic experiments, isotopic labeling studies, and computational modeling (e.g., Density Functional Theory calculations).

Regioselectivity and Stereoselectivity: For multi-step syntheses, understanding the factors that control the regiochemistry of substituent incorporation and the stereochemistry of the bridged system is essential for producing specific, well-defined derivatives.

Role of Catalysts: If catalytic methods are developed, detailed studies on the catalyst's mode of action, including its coordination to the substrate and its role in facilitating the key transformations, will be necessary for catalyst improvement and optimization.

Rational Design of Diversified Derivatives with Tunable Properties

The rigid this compound scaffold provides a unique three-dimensional framework for the presentation of functional groups. This opens up exciting possibilities for the rational design of derivatives with specific, tunable properties for various applications, particularly in medicinal chemistry and materials science. nih.govebi.ac.uk

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Once efficient synthetic routes are established, the synthesis of a library of derivatives with systematic variations in substitution patterns will be crucial. This will allow for the exploration of how different functional groups at various positions on the naphthyridine core influence biological activity or material properties.

Computational Modeling and Docking Studies: In silico methods can be employed to predict the binding of this compound derivatives to biological targets of interest, such as enzymes or receptors. ebi.ac.uk This can guide the selection of substituents to enhance potency and selectivity.

Introduction of Diverse Functional Groups: Research should aim to incorporate a wide range of functional groups, including hydrogen bond donors and acceptors, hydrophobic moieties, and photoactive groups, to modulate properties such as solubility, lipophilicity, and electronic characteristics.

The following table presents potential substitution sites on the this compound core and the potential impact of derivatization on the molecule's properties.

| Substitution Site | Potential Functional Groups | Potential Impact on Properties |

| Aromatic Ring (Positions 3, 4, 7, 8) | Halogens, Alkyl, Aryl, Nitro, Amino, Hydroxy, Methoxy (B1213986) | Modulation of electronic properties, steric hindrance, and potential for further functionalization through cross-coupling reactions. |

| Methano Bridge (Position 9) | Alkyl, Aryl, Functionalized side chains | Altering the steric bulk and lipophilicity of the molecule, potentially influencing binding to target proteins. |

| Nitrogen Atoms (N1, N6) | Alkylation, Acylation | Modifying the basicity and hydrogen bonding capacity of the core, which can be critical for biological activity and solubility. |

Development of Environmentally Benign and Scalable Synthesis Protocols

In line with the principles of green chemistry, a key future direction will be the development of environmentally friendly and scalable synthetic routes to this compound and its derivatives. This will be essential for the practical application of these compounds, particularly in the pharmaceutical industry. scispace.comderpharmachemica.comsphinxsai.com

Strategies to achieve this include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, ethanol (B145695), or supercritical fluids. nih.govacs.org

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste and improve atom economy. This includes the use of transition metal catalysts, organocatalysts, and biocatalysts.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times with reduced energy consumption. scispace.comderpharmachemica.comsphinxsai.com

Flow Chemistry: Developing continuous flow processes for the synthesis of the target compounds, which can offer improved safety, scalability, and process control compared to traditional batch methods.

The development of such protocols will not only reduce the environmental impact of the synthesis but also make the production of this compound derivatives more cost-effective and amenable to large-scale manufacturing.

Q & A

Basic Research Questions

Q. What are the recommended green chemistry approaches for synthesizing 1,6-naphthyridine derivatives?

- Methodological Answer : A one-pot condensation method using solid acid carbonaceous catalysts (C-SO3H) in aqueous media is a viable green synthesis route. This approach combines 4-aminopyridinones, aromatic aldehydes or isatins, and dimedone under mild conditions, enabling efficient recycling of the catalyst and reducing solvent waste .

Q. How can halogenation regioselectivity be controlled in 1,6-naphthyridine derivatives?

- Methodological Answer : Regioselectivity in bromination depends on reaction conditions. For example, using bromine in CCl4 under reflux yields a mixture of 3-bromo-, 8-bromo-, and 3,8-dibromo-1,6-naphthyridine, while acetic acid as a solvent favors 8-bromo substitution. Temperature and solvent polarity are critical variables for controlling product distribution .

Q. What spectroscopic techniques are essential for characterizing 5,7-dihydro-1,6-naphthyridine derivatives?

- Methodological Answer : Structural elucidation requires a combination of IR, ¹H/¹³C NMR, HPLC-MS, and elemental analysis. X-ray crystallography is particularly valuable for confirming conformational details, such as the screwed-boat conformation of the piperidine ring and torsional angles of substituents .

Advanced Research Questions

Q. How do steric and electronic effects influence the alkylation of 1,6-naphthyridine derivatives?

- Methodological Answer : Alkylation reactions with organolithium reagents (e.g., phenyllithium) proceed via nucleophilic attack at electron-deficient positions. Steric hindrance from substituents like methyl groups can redirect reactivity to alternative sites. For example, 1,6-naphthyridine reacts with butyllithium to yield 2-butyl derivatives, but steric bulk in intermediates may necessitate kinetic vs. thermodynamic control studies .

Q. What strategies resolve contradictions in reaction yields during dealkylation of benzyl-protected naphthyridines?

- Methodological Answer : Catalytic hydrogenation (Pd/C, H₂ in MeOH/AcOH) effectively removes benzyl groups, but yields vary with substrate solubility and catalyst loading. For instance, 6-benzyl-3-methyl-4 derivatives achieve 61% yield under ambient conditions, while optimizing solvent polarity (e.g., acetic acid over methanol) improves efficiency for 8-benzyl derivatives .

Q. How can computational modeling complement experimental data in predicting the biological activity of 2,5-methano-1,6-naphthyridine analogs?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets like kinases. Coupled with molecular docking, these models help prioritize analogs for synthesis, as seen in studies of c-KIT inhibitors derived from 1,6-naphthyridine scaffolds .

Q. What mechanistic insights explain the formation of nitro-substituted 1,6-naphthyridines via tosylhydrazide intermediates?

- Methodological Answer : Reaction of 2-chloro-1,6-naphthyridine with tosylhydrazide forms a hydrazine intermediate, which undergoes elimination under basic conditions (Na₂CO₃, glycol at 100°C) to yield 3-nitro derivatives. The mechanism likely involves nucleophilic substitution followed by oxidative dehydrohalogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.